molecular formula C17H19NO2 B592212 tert-Butyl 3-(3-methylpyridin-2-yl)benzoate CAS No. 1083057-12-8

tert-Butyl 3-(3-methylpyridin-2-yl)benzoate

Cat. No.: B592212
CAS No.: 1083057-12-8
M. Wt: 269.344
InChI Key: VNFCTMXMAKNWDJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(3-methylpyridin-2-yl)benzoate is a chemical compound with the molecular formula C17H19NO2 . It has a molecular weight of 269.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO2/c1-12-7-6-10-18-15(12)13-8-5-9-14(11-13)16(19)20-17(2,3)4/h5-11H,1-4H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a boiling point of 386.8±30.0°C at 760 mmHg . It appears as a white to yellow powder or crystals or liquid . The compound has a topological polar surface area of 39.2 Ų and a complexity of 334 .

Scientific Research Applications

  • Amino Hydroxylation and Asymmetric Synthesis : A study by Csatayová et al. (2011) described the amino hydroxylation of tert-butyl sorbate to create intermediates for asymmetric synthesis, demonstrating its utility in complex organic synthesis processes (Csatayová et al., 2011).

  • Molecular Structure Analysis : Abou et al. (2012) studied the structure of 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate, revealing insights into molecular orientations and interactions, highlighting the compound's relevance in crystallography and structural chemistry (Abou et al., 2012).

  • Inhibitor Development : The development of potent inhibitors like AM803, which includes tert-butylsulfanyl in its structure, shows the compound's role in medicinal chemistry, particularly in drug development for conditions like asthma (Stock et al., 2011).

  • Reactivity and Dimerization Studies : Trahanovsky et al. (1994) investigated the effects of the α-tert-butyl group on reactivity and dimerization products in furan-based compounds, demonstrating its importance in understanding reaction mechanisms in organic chemistry (Trahanovsky et al., 1994).

  • Histamine Receptor Ligand Development : Altenbach et al. (2008) synthesized a series of compounds, including 2-aminopyrimidines with tert-butyl groups, as ligands for the histamine H4 receptor, showing the role of such compounds in developing potential therapeutic agents (Altenbach et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

tert-butyl 3-(3-methylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-7-6-10-18-15(12)13-8-5-9-14(11-13)16(19)20-17(2,3)4/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFCTMXMAKNWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC(=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726990
Record name tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083057-12-8
Record name tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-3-methylpyridine (1.0 eq) is dissolved in toluene (12 vol). K2CO3 (4.8 eq) is added followed by water (3.5 vol) and the mixture heated to 65° C. under a stream of N2 for 1 hour. 3-(t-Butoxycarbonyl)phenylboronic acid (1.05 eq) and Pd(dppf)Cl2.CH2Cl2 (0.015 eq) are then added and the mixture is heated to 80° C. After 2 hours, the heat is turned off, water is added (3.5 vol) and the layers are allowed to separate. The organic phase is then washed with water (3.5 vol) and extracted with 10% aqueous methanesulfonic acid (2 eq MsOH, 7.7 vol). The aqueous phase is made basic with 50% aqueous NaOH (2 eq) and extracted with EtOAc (8 vol). The organic layer is concentrated to afford crude tert-butyl-3-(3-methylpyridin-2-yl)benzoate (82%) that is used directly in the next step.
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Synthesis routes and methods II

Procedure details

2-Bromo-3-methylpyridine (50.0 g, 291 mmol), 3-(tert-butoxycarbonyl)phenyl-boronic acid (68.4 g, 308 mmol), potassium carbonate (96.4 g, 697 mmol), and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (Pd(dppf)Cl2, 3.19 g, 3.91 mmol) were dissolved in a mixture of 1.5 L of toluene and 350 mL of water. The resulting solution was stirred and heated at 80° C. for 16 hours. The reaction mixture was cooled to 25° C. and then the layers were separated. The organic layer was evaporated to dryness and was then purified on 3 kg of silica gel utilizing a gradient of 0-18.5% ethylacetate in hexanes to yield tert-butyl 3-(3-methylpyridin-2-yl)benzoate as a pale yellow oil (49.3 g, 63%). ESI-MS m/z calc. 269.1. found 270.2 (M+1)+. Retention time 0.93 minutes
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